molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

カタログ番号: B611771
分子量: 326.32 g/mol
InChIキー: SSSNPJKQBYVHBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

VU 6001966の合成には、市販の前駆体から始まる一連の化学反応が含まれます。 重要なステップには、ピコリンアミドコアの形成、それに続く必要な置換基を導入するための官能化が含まれます 。合成ルートは通常、次のとおりです。

VU 6001966の工業的製造方法は広く文書化されていませんが、合成は一般的に大規模生産に最適化された同様のステップに従います。

化学反応の分析

VU 6001966は、次のものを含むさまざまな化学反応を起こします。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

VU 6001966は、科学研究にいくつかの応用があります。

科学的研究の応用

VU 6001966 has several scientific research applications:

作用機序

VU 6001966は、mGlu2受容体に結合して負の異種アロステリックモジュレーターとして作用することにより、その効果を発揮します。 これは、受容体の活性部位とは異なる部位に結合し、受容体の活性を低下させることを意味します 関連する分子標的にはmGlu2受容体が含まれ、影響を受ける経路は中枢神経系のグルタミン酸シグナル伝達に関連しています .

類似の化合物との比較

VU 6001966は、mGlu3に対するmGlu2の高い選択性と、血液脳関門を通過する能力のためにユニークです。類似の化合物には次のものがあります。

これらの化合物は、mGlu2受容体を調節する能力を共有していますが、選択性、効力、薬物動態特性が異なります。

類似化合物との比較

VU 6001966 is unique due to its high selectivity for mGlu2 over mGlu3 and its ability to cross the blood-brain barrier. Similar compounds include:

These compounds share the ability to modulate mGlu2 receptors but differ in their selectivity, potency, and pharmacokinetic properties.

生物活性

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide, a compound featuring a pyridine ring, a pyrazole moiety, and various substituents, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in cancer therapeutics and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C18H17FN4OC_{18}H_{17}FN_{4}O. Its structure includes:

  • A pyridine ring that contributes to its pharmacological properties.
  • A pyrazole moiety linked to a methoxy group, enhancing its biological interaction capabilities.
  • A 4-fluorophenyl group , which is known to influence the compound's activity against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy as a potential anticancer agent.

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of key signaling pathways associated with tumor growth.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Cell cycle arrest , preventing cancer cells from proliferating.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds in the same family:

  • Study on MCF7 Cells :
    • The compound demonstrated significant inhibitory effects on MCF7 breast cancer cells, leading to a reduction in cell viability and induction of apoptosis.
    • Mechanistic studies indicated that it may act through the modulation of the PI3K/Akt signaling pathway.
  • Inflammation Model :
    • In vivo studies using animal models showed that treatment with similar pyrazole derivatives resulted in reduced inflammation markers in serum and tissues.
    • Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

特性

IUPAC Name

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPJKQBYVHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, VU6001966 ultimately leads to increased glutamatergic signaling [, ].

A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to VU6001966 []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in VU6001966, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].

A: Yes, VU6001966 has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of VU6001966 enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].

A: VU6001966's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the VU6001966 scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].

A: While VU6001966 demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying VU6001966 in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。